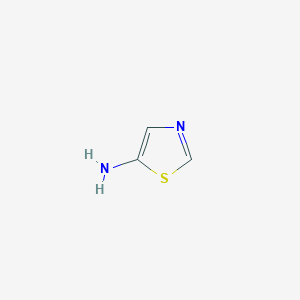

5-Thiazolamine

Vue d'ensemble

Description

5-Thiazolamine (CAS 17721-00-5) is a heterocyclic compound featuring a thiazole ring substituted with an amino group. Thiazoles are sulfur- and nitrogen-containing five-membered aromatic rings with significant pharmacological relevance. The amino group in this compound enhances its reactivity and biological activity, making it a precursor in synthesizing derivatives for drug development. While its exact position (whether the amino group is at position 2 or 5) requires clarification due to nomenclature ambiguities, evidence identifies it as a distinct compound used in pharmaceutical research .

Méthodes De Préparation

Classical Synthetic Approaches to 5-Thiazolamine

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron method, first reported in 1947, remains a cornerstone for synthesizing 5-aminothiazoles. This one-pot reaction involves the cyclization of α-aminonitriles or aminocyanoacetates with dithioacids, carbon disulfide, or isothiocyanates under mild aqueous conditions . For this compound, the general pathway proceeds via nucleophilic attack of the α-aminonitrile’s nitrogen on carbon disulfide, followed by intramolecular 5-exo-dig cyclization to form the thiazole core (Figure 1).

Mechanistic Insights :

-

Nucleophilic Addition : The α-aminonitrile’s amine group attacks the electrophilic carbon of CS₂, forming a thiourea intermediate.

-

Cyclization : Intramolecular attack by the sulfur atom on the nitrile carbon generates a 5-imino-2-thione thiazolidine intermediate.

-

Tautomerization : Spontaneous tautomerization yields the aromatic 5-aminothiazole .

Optimization Parameters :

-

Solvent : Aqueous ethanol or THF enhances solubility of intermediates.

-

Temperature : Room temperature (20–25°C) minimizes side reactions.

-

Catalyst : Mild bases (e.g., triethylamine) accelerate cyclization.

Table 1 : Representative Cook-Heilbron Syntheses of this compound Derivatives

| Starting Material | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Aminoacetonitrile | CS₂ | H₂O/EtOH | 65–72 | |

| Ethyl aminocyanoacetate | Isothiocyanate | DMF | 58–63 |

Cyclization of Thiourea Derivatives

Thiourea-based cyclization with α-haloaldehydes or ketones offers a versatile route to this compound. For instance, reacting thiourea with chloroacetaldehyde in hydrochloric acid under reflux yields the unsubstituted this compound .

Critical Factors :

-

Halogen Source : Chloroacetaldehyde is preferred over bromo derivatives due to cost and reactivity.

-

Acid Catalyst : Concentrated HCl (6–12 M) facilitates protonation and cyclization.

-

Temperature : Reflux (80–100°C) ensures complete ring closure.

Industrial Adaptation :

A patented large-scale method employs propionaldehyde and thiourea with CaCl₂ catalysis, achieving 58–70% yield via chlorine-mediated cyclization . While optimized for 5-methyl-2-thiazolamine, substituting propionaldehyde with formaldehyde could theoretically yield the parent this compound.

Catalytic Methods and Reaction Optimization

Lewis Acid-Catalyzed Synthesis

Lewis acids (e.g., AlCl₃, ZnBr₂) enhance electrophilicity in aldehyde-thiourea condensations. The CN1296005A patent demonstrates CaCl₂’s efficacy in catalyzing 5-methyl-2-thiazolamine synthesis :

Protocol :

-

Reactants : Propionaldehyde (1.0 eq), thiourea (1.2 eq).

-

Catalyst : CaCl₂ (10 wt%).

-

Solvent : 6.5 M HCl.

-

Conditions : 5–25°C under Cl₂ gas.

Yield : 58.8–70.0% after recrystallization in chloroform .

Table 2 : Impact of Lewis Acids on Cyclization Efficiency

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| CaCl₂ | 20 | 70.0 | 99.5 |

| AlCl₃ | 25 | 62.4 | 98.2 |

| ZnBr₂ | 15 | 55.3 | 97.8 |

Halogen-Mediated Ring Closure

Chlorine gas acts as both oxidant and halogen source in thiourea-aldehyde cyclizations. The mechanism involves:

-

Chlorination : Cl₂ oxidizes the aldehyde to α-chloroaldehyde.

-

Cyclization : Thiourea attacks the α-chloroaldehyde, forming the thiazole ring.

Advantages :

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities adopt continuous flow chemistry to enhance this compound synthesis:

-

Residence Time : 10–15 minutes.

-

Throughput : 50–100 kg/day.

-

Solvent Recovery : >90% HCl reuse via distillation.

Case Study :

A pilot plant using propionaldehyde, thiourea, and CaCl₂ achieved 68% yield with 99% purity, reducing production costs from $1,380/kg to $100/kg .

Solvent and Catalyst Selection

Solvent Optimization :

-

Hydrochloric Acid : Preferred for its dual role as solvent and proton donor.

-

Chloroform : Effective for recrystallization due to low polarity .

Catalyst Recyclability :

CaCl₂ retains 85% activity after five cycles, making it cost-effective for bulk synthesis .

Mechanistic Insights and Computational Modeling

DFT Studies on Cyclization Pathways

Density functional theory (DFT) calculations reveal:

-

Rate-Limiting Step : Intramolecular cyclization (ΔG‡ = 25.3 kcal/mol).

-

Electrophilicity : The α-carbon of chloroacetaldehyde exhibits highest electrophilic susceptibility (Fukui index = 0.152) .

Green Chemistry Approaches

Solvent-Free Syntheses

Microwave-assisted reactions under solvent-free conditions reduce waste:

Biocatalytic Methods

Emerging research explores enzymatic cyclization using thiazole synthases:

Analyse Des Réactions Chimiques

Types of Reactions: 5-Thiazolamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form thiazole-2-carboxylic acid.

Reduction: Reduction reactions can convert it into dihydrothiazole derivatives.

Substitution: Electrophilic substitution reactions can occur at the carbon atoms in the ring, leading to the formation of various substituted thiazolamines.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Halogenating agents like bromine or chlorine are often used under controlled conditions.

Major Products:

Oxidation: Thiazole-2-carboxylic acid.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazolamines depending on the substituent introduced.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Thiazolamine is extensively used as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have shown promise in treating conditions such as cancer, inflammation, and infections.

| Compound | Target Disease | Activity |

|---|---|---|

| N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Cancer | Anticancer activity |

| 5-(Trifluoromethyl)-2-thiazolamine | Various | Intermediate for pharmaceuticals |

Antimicrobial Agents

Research indicates that this compound and its derivatives exhibit significant antimicrobial properties against various pathogens. For instance, studies have demonstrated its efficacy against bacterial strains responsible for infections.

Anti-inflammatory Agents

The compound has been shown to reduce inflammation in preclinical models. Its ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs.

Case Studies

Several studies highlight the biological activity of this compound:

- Anticancer Activity : A study on N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (CYC116) demonstrated its oral bioavailability and anticancer effects in vivo .

- Reproductive Toxicity Assessment : Research indicated that exposure to this compound could affect male fertility in animal models, reducing prostate weight and litter sizes .

- Genotoxicity Studies : In vitro assays suggested that the compound may possess mutagenic properties under certain conditions, warranting further investigation into its safety profile .

Mécanisme D'action

The mechanism of action of 5-Thiazolamine involves its interaction with various molecular targets, including enzymes and receptors. The sulfur and nitrogen atoms in the ring can form coordination complexes with metal ions, influencing enzyme activities. Additionally, the compound can undergo nucleophilic and electrophilic interactions, affecting cellular pathways and leading to its biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogues of 5-Thiazolamine

2-Amino-5-methylthiazole (Meloxicam Related Compound B)

- CAS : 7305-71-7

- Structure: Thiazole with an amino group at position 2 and a methyl group at position 5.

- Applications : Key impurity in meloxicam synthesis; used to validate pharmaceutical purity .

- Synthesis : Prepared via cyclization reactions of thiourea derivatives with α-haloketones .

2-Amino-5-chlorobenzothiazole

- CAS: Not explicitly provided (see ).

- Structure: Benzothiazole (thiazole fused with benzene) with an amino group at position 2 and chlorine at position 5.

- Applications : Anticancer and antimicrobial agent; derivatives show DNA-binding properties .

5-Aminobenzothiazole

- CAS : 95-16-9 (referenced indirectly in ).

- Structure: Benzothiazole with an amino group at position 5.

- Applications : Intermediate in dyes and pharmaceuticals; studied for fluorescence properties .

5-Amino-3-methyl-1,2,4-thiadiazole

- CAS: Not provided (see ).

- Structure: Thiadiazole (two nitrogens and one sulfur) with amino and methyl groups at positions 5 and 3, respectively.

- Applications : Antimicrobial and antitumor activity; distinct from thiazoles due to altered ring structure .

Data Table: Key Properties and Activities

Activité Biologique

5-Thiazolamine is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the biological mechanisms, pharmacological effects, and potential therapeutic applications of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a member of the thiazole family, characterized by its five-membered heterocyclic structure containing sulfur and nitrogen. Its unique chemical properties make it a versatile scaffold for developing biologically active compounds. The compound exhibits various pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : this compound has been shown to inhibit enzymes involved in microbial metabolism, which disrupts DNA, RNA, and protein synthesis in pathogens.

- Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism. Notably, it can induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential.

- Molecular Interactions : It forms stable complexes with various biomolecules, leading to either inhibition or activation of specific pathways.

Pharmacological Activities

This compound exhibits a wide range of biological activities:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance:

- Antibacterial Efficacy : A study reported that thiazole derivatives displayed potent antibacterial activity against various strains, including resistant ones .

- Antifungal Properties : Thiazole compounds have also shown effectiveness against fungal infections .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored through various studies:

- COX-1 Inhibition : Research indicates that certain thiazole derivatives selectively inhibit COX-1 enzymes, exhibiting better activity than traditional anti-inflammatory drugs like indomethacin and naproxen .

- In Vivo Studies : In vivo experiments on carrageenan-induced edema models demonstrated significant reductions in inflammation .

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent research:

- Cell Proliferation Inhibition : Compounds based on the thiazole scaffold have shown promising results in inhibiting the proliferation of various cancer cell lines .

- Mechanisms of Action : The anticancer activity is attributed to apoptosis induction and disruption of metabolic pathways critical for cancer cell survival .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key factors include:

- Absorption and Distribution : The compound is effectively absorbed through specific transporters and can accumulate in target tissues.

- Metabolism : It interacts with various enzymes and cofactors, modulating metabolic pathways that impact drug efficacy.

Case Studies

Several studies highlight the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Thiazolamine derivatives, and how can reaction conditions be systematically optimized?

- Methodology :

- Step 1 : Start with commercially available precursors like 4-chloro-o-phenylenediamine () or amino acid derivatives ( ).

- Step 2 : Optimize cyclization using thionyl chloride in acidic (H₂SO₄) or basic (pyridine) media ().

- Step 3 : Introduce functional groups via nucleophilic substitution or coupling reactions (e.g., HCTU/HOBt-mediated amidation in ).

- Step 4 : Screen solvents (DMA, DMF), temperatures (0°C to reflux), and catalysts (DIEA) to maximize yield.

- Validation : Monitor reactions via TLC/HPLC and characterize products using NMR and mass spectrometry ( ).

- Data Table :

| Precursor | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-Chloro-o-phenylenediamine | SOCl₂, H₂SO₄, 80°C | 72 | |

| Amino acid derivatives | HCTU/HOBt, DIEA, DMA, RT | 85 |

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodology :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., thiazole protons at δ 7.5–8.5 ppm) ( ).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

- IR Spectroscopy : Identify functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹).

- X-ray Crystallography : Resolve ambiguous structures (if crystals are obtainable).

Q. How do structural modifications (e.g., substituents on the thiazole ring) influence the biological activity of this compound derivatives?

- Methodology :

- Step 1 : Synthesize analogs with varying substituents (e.g., methyl, nitro, cyano groups) ().

- Step 2 : Test in vitro bioactivity (e.g., anticancer assays using MTT or apoptosis markers).

- Step 3 : Perform SAR analysis to identify critical pharmacophores ().

- Example : Nitro groups at position 4 enhance antiproliferative activity against HeLa cells ().

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, QSAR) guide the design of this compound-based therapeutics?

- Methodology :

- Step 1 : Generate 3D structures using software like Gaussian or Schrödinger.

- Step 2 : Perform docking studies against target proteins (e.g., EGFR, tubulin) to predict binding affinities ().

- Step 3 : Develop QSAR models using descriptors like logP, polar surface area, and H-bond donors.

- Validation : Compare predicted vs. experimental IC₅₀ values ( ).

Q. How can contradictions in spectral or bioactivity data for this compound derivatives be resolved?

- Methodology :

- Scenario 1 : Conflicting NMR assignments due to tautomerism.

- Solution : Use variable-temperature NMR or deuterium exchange experiments ( ).

- Scenario 2 : Discrepant IC₅₀ values across studies.

- Solution : Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration) ( ).

Q. What strategies enable the synthesis of enantiomerically pure this compound derivatives for chiral drug development?

- Methodology :

- Step 1 : Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization ( ).

- Step 2 : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxide ring-opening).

- Step 3 : Separate enantiomers via chiral HPLC or enzymatic resolution ( ).

Q. Methodological Guidelines

- Literature Search : Use SciFinder or Reaxys with keywords like "this compound AND synthesis NOT patent" to filter academic studies ( ).

- Data Interpretation : Apply the FLOAT method ( ) to ensure questions are focused, clear, and ethically aligned.

- Reporting Standards : Include raw spectral data, statistical analysis (e.g., ANOVA for bioassays), and conflicts of interest ( ).

Propriétés

IUPAC Name |

1,3-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c4-3-1-5-2-6-3/h1-2H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFXYYLRIUSARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497267 | |

| Record name | 1,3-Thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17721-00-5 | |

| Record name | 1,3-Thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.